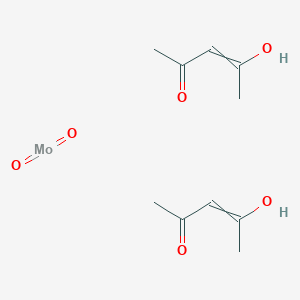
Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide: is a coordination compound that features molybdenum in its +6 oxidation state. This compound is known for its unique chemical properties and applications in various fields, including catalysis and material science. It is often used as a model compound for studying molybdenum enzymes and as a catalyst in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide typically involves the reaction of molybdenum trioxide with acetylacetone (2,4-pentanedione) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves heating the reactants to facilitate the formation of the desired compound .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide undergoes various chemical reactions, including:
Reduction: The compound can also participate in reduction reactions, although these are less common.
Substitution: Ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Sodium percarbonate and phase-transfer catalysts are commonly used.
Substitution: Various ligands such as phosphines or amines can be used under inert conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Model Compound: It serves as a functional model for studying molybdenum enzymes.
Biology and Medicine:
Enzyme Studies: It is used to study the mechanism of molybdenum-containing enzymes, which are crucial in various biological processes.
Industry:
Mecanismo De Acción
The mechanism by which Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide exerts its effects involves the coordination of the molybdenum center with the ligands. This coordination facilitates various catalytic processes, such as the oxidation of alcohols to ketones. The molecular targets include secondary alcohols, and the pathways involve the transfer of oxygen atoms from the molybdenum center to the substrate .
Comparación Con Compuestos Similares
- Bis(2,4-pentanedionato)molybdenum(VI) Dioxide
- Molybdenum (VI) oxide bis (2,4-pentanedionate)
Uniqueness: Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide is unique due to its specific ligand coordination, which imparts distinct catalytic properties. Compared to other similar compounds, it offers higher efficiency in certain oxidation reactions and serves as a more accurate model for studying molybdenum enzymes .
Propiedades
IUPAC Name |
dioxomolybdenum;4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQSSRBQWPBYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16MoO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

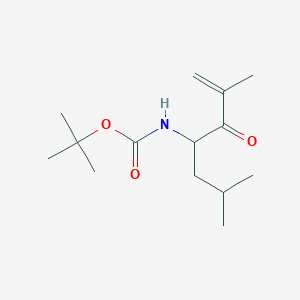
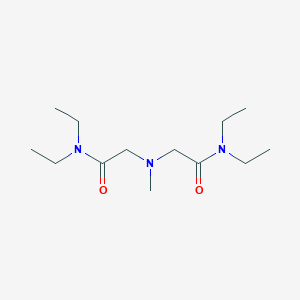
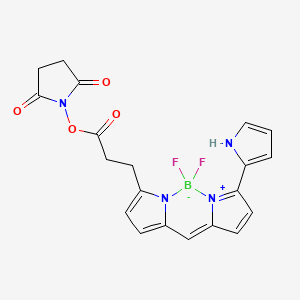
![2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12507600.png)

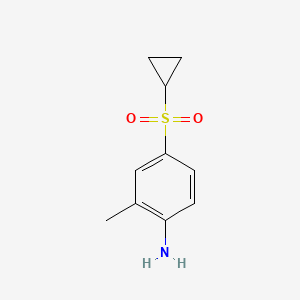
![4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12507620.png)
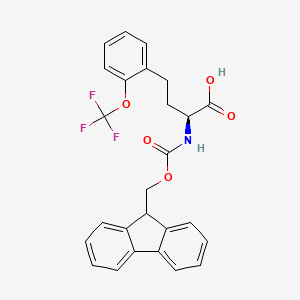
![2-{1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-4-(2,3-dihydro-1H-1,2,4-triazol-3-ylmethyl)-3-(4-fluorophenyl)morpholine](/img/structure/B12507630.png)
![2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione](/img/structure/B12507640.png)
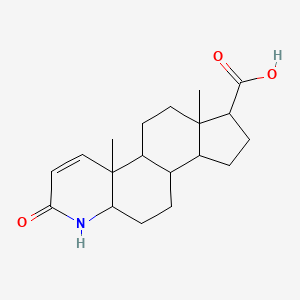
![[4-(Fluoromethyl)phenyl]boronic acid](/img/structure/B12507655.png)
![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B12507666.png)
